

alpha-L-Xylofuranose IUPAC nomenclature and CAS number

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Compound of Interest

Compound Name: alpha-L-Xylofuranose

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An In-depth Technical Guide to alpha-L-Xylofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **alpha-L-Xylofuranose**, a furanose form of the pentose sugar L-xylose. It details the molecule's nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), its Chemical Abstracts Service (CAS) number for unambiguous identification, and a summary of its key physicochemical properties. This document also outlines a detailed experimental protocol for its synthesis and purification, starting from the readily available L-xylose. Furthermore, this guide touches upon the biological significance of L-xylose derivatives and provides a logical workflow for its preparation.

Nomenclature and Identification

IUPAC Name: (2R,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[1]

CAS Number: 41546-30-9[1]

This systematic naming and unique identifier are crucial for accurate documentation and database searches in chemical and biological research.



Physicochemical Properties

A summary of the key quantitative data for **alpha-L-Xylofuranose** is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
Molecular Formula	C5H10O5	PubChem[1]
Molecular Weight	150.13 g/mol	PubChem[1]
Melting Point	Not available	N/A
Specific Rotation [α]D	Not available	N/A
Solubility	Soluble in water	ChemBK[2]
Predicted LogP	-2.58230	LookChem[3]

Note: Experimentally determined values for melting point and specific rotation are not readily available in the cited literature. The provided LogP is a predicted value.

Experimental Protocols Synthesis of alpha-L-Xylofuranose

The synthesis of unprotected **alpha-L-Xylofuranose** can be achieved through a two-step process involving the formation of a protected intermediate followed by deprotection.

Step 1: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

This procedure is adapted from the synthesis of the corresponding D-enantiomer and related derivatives.

- Materials:
 - L-(-)-xylose
 - Anhydrous acetone



- Concentrated sulfuric acid
- Magnesium sulfate (anhydrous)
- Ammonium hydroxide solution
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- Suspend L-(-)-xylose and anhydrous magnesium sulfate in anhydrous acetone at room temperature.
- Add a catalytic amount of concentrated sulfuric acid to the suspension and stir the mixture.
 The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the L-(-)-xylose has been consumed, filter the reaction mixture to remove the magnesium sulfate.
- Neutralize the filtrate with an ammonium hydroxide solution to a pH of approximately 9.
- Filter the mixture again to remove any precipitated salts.
- Concentrate the filtrate under reduced pressure to obtain the crude bis-acetonide intermediate as an oil.
- Suspend the crude oil in water and adjust the pH to 2 with 1 N HCl.
- Stir the mixture at room temperature to facilitate the selective hydrolysis of the 3,5-Oisopropylidene group.
- Neutralize the reaction mixture with a suitable base (e.g., potassium phosphate solution)
 to a pH of ~7.
- Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.



 \circ Purify the crude product by silica gel column chromatography to yield 1,2-O-Isopropylidene- α -L-xylofuranose.

Step 2: Deprotection to yield alpha-L-Xylofuranose

The final step involves the acidic hydrolysis of the remaining isopropylidene protecting group.

- Materials:
 - 1,2-O-Isopropylidene-α-L-xylofuranose
 - Aqueous solution of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid)
 - A suitable base for neutralization (e.g., sodium bicarbonate)
- Procedure:
 - \circ Dissolve the purified 1,2-O-Isopropylidene- α -L-xylofuranose in an aqueous acidic solution.
 - Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
 - Carefully neutralize the reaction mixture with a base.
 - Remove the solvent under reduced pressure. The resulting residue will contain alpha-L-Xylofuranose along with salts.
 - Further purification can be achieved by techniques such as recrystallization or chromatography to isolate the pure alpha-L-Xylofuranose.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for the structural elucidation and confirmation of alpha-L-Xylofuranose and its intermediates. While specific spectral data for the L-enantiomer is not readily available, the spectra for D-xylose can provide a reference for the expected chemical shifts and coupling constants.



 Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the elemental composition and molecular weight of the synthesized compound.

Biological Significance

While the direct biological roles and signaling pathways of **alpha-L-Xylofuranose** are not extensively documented, derivatives of L-xylose have shown significant biological activities. For instance, polyhydroxypyrrolidines derived from L-xylose have demonstrated antitumor and anti-HIV properties and act as potent inhibitors of α - and β -glucosidases, which is relevant for the development of diabetes treatments[4]. The synthesis of L-ribofuranose derivatives from L-xylose is also of interest for the preparation of L-nucleosides, which are explored as potential inhibitors of HIV and for the synthesis of nuclease-resistant "antisense" oligonucleotides[5].

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of **alpha-L-Xylofuranose** from L-xylose.



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Synthesis of **alpha-L-Xylofuranose** from L-Xylose.

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